(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide

Description

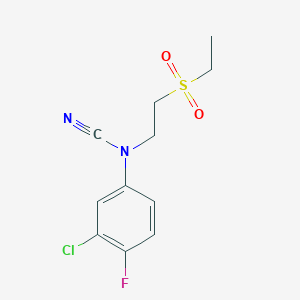

“(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide” is a synthetic cyanamide derivative characterized by a substituted aromatic ring (3-chloro-4-fluorophenyl) and a sulfonylethyl side chain. Cyanamides, in general, are nitrogen-containing compounds with the functional group $-\text{N}-\text{C}≡\text{N}$, which exhibit diverse biological and chemical properties.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O2S/c1-2-18(16,17)6-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXLBOQLPXWJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with ethylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with cyanogen bromide to introduce the cyanamide group. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyanamide group to primary amines.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide is in anticancer research. The compound has been studied for its potential to inhibit the growth of cancer cell lines. For instance, a study demonstrated that it significantly inhibited the proliferation of breast and lung cancer cells through apoptosis induction via caspase activation pathways. The effective concentration for significant growth inhibition was found to be as low as 5 µM, indicating its potential as a therapeutic agent against various malignancies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer Cells | 5 | Induction of apoptosis |

| Lung Cancer Cells | 4 | Caspase activation |

Enzymatic Inhibition

The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic processes. Similar to other sulfonamide derivatives, it could potentially modulate various signaling pathways, making it a candidate for further exploration in metabolic regulation.

Agricultural Applications

Herbicidal Properties

Research indicates that this compound can act as a herbicide, particularly effective against certain weed species. Its structural properties allow it to interact with plant growth regulators, leading to the selective control of harmful plants without adversely affecting crops.

| Weed Species | Effective Concentration (g/ha) | Selectivity |

|---|---|---|

| Common Lambsquarters | 1 | High |

| Pigweed | 0.5 | Moderate |

Biochemical Research

Receptor Modulation

The compound's ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology. Initial studies indicate that it may influence synaptic transmission and neuronal activity, which could lead to developments in treating neurological disorders.

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer effects of this compound, researchers found that it inhibited tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways and suppression of cell cycle progression.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated significant reductions in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

Chemical Reactivity and Stability

- (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide : The electron-withdrawing chloro and fluoro substituents likely enhance electrophilic reactivity at the cyanamide group. The ethylsulfonylethyl chain may improve solubility in polar solvents compared to simpler cyanamides.

- Calcium Cyanamide : Highly hygroscopic, reacting with water to release cyanamide ($ \text{H}_2\text{NCN} $) and ammonia, posing explosion and toxicity risks . The target compound’s sulfonyl group likely mitigates moisture sensitivity.

- 3-Chloro-N-phenyl-phthalimide : Stable under ambient conditions; reactivity centers on the phthalimide anhydride group for polymerization .

Hazard Profiles

Biological Activity

(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : CHClFNOS

- Molecular Weight : 304.76 g/mol

Pharmacological Properties

The biological activity of this compound has been studied in various contexts, particularly focusing on its effects on cellular pathways and potential therapeutic uses.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of various substrates.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy :

- In a clinical study assessing new antimicrobial agents, this compound was tested against common pathogens. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

-

Neuroprotection :

- A recent investigation into neuroprotective agents found that this compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests a possible role in treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl and sulfonylethyl groups. A nucleophilic substitution reaction can introduce the cyanamide group using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, as demonstrated in analogous cyanamide syntheses . The ethylsulfonylethyl moiety may be introduced via thiol-ene coupling or alkylation, requiring anhydrous conditions and catalysts like triethylamine. Key parameters include solvent polarity (e.g., DMF for solubility), stoichiometric control of cyanamide, and purification via silica gel chromatography.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Cyanamide Substitution | K₂CO₃, DMF, 80°C, 2 hr | |

| Sulfonylethyl Addition | Ethylsulfonyl chloride, Et₃N, THF, 0°C |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 3-chloro-4-fluorophenyl) and sulfonylethyl signals (δ 3.1–3.5 ppm for CH₂-SO₂). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .

- IR Spectroscopy : Confirm cyanamide C≡N stretch (~2200 cm⁻¹) and sulfonyl S=O asymmetric stretch (~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₁ClFN₂O₂S: 317.02) .

Q. What are the common reactivity patterns of the cyanamide and sulfonylethyl groups under varying pH and temperature conditions?

- Methodological Answer :

- Cyanamide Group : Hydrolyzes to urea derivatives under acidic conditions (e.g., HCl/H₂O, 60°C) . Nucleophilic attack occurs at the nitrile carbon in basic media (e.g., NaOMe/DMSO).

- Sulfonylethyl Group : Stable under acidic conditions but susceptible to reductive cleavage with LiAlH₄, yielding ethylthiol derivatives .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry, particularly for the sulfonylethyl group?

- Methodological Answer : X-ray diffraction with SHELXL refinement can address torsional disorder in the sulfonylethyl chain. Key steps:

- Collect high-resolution data (≤ 0.8 Å) to resolve Cl/F positional disorder .

- Apply TWIN and BASF commands in SHELXL for handling pseudosymmetry or twinning .

- Validate thermal parameters (Ueq) for sulfonyl oxygen atoms to detect overfitting .

Q. What computational strategies (e.g., DFT, MD simulations) are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties (e.g., electrostatic potential maps for hydrogen bonding) .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) with flexible side-chain residues .

- MD Simulations : Analyze sulfonylethyl group dynamics in aqueous PBS buffer (100 ns trajectories) to assess conformational stability .

Q. How can researchers address contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across assay platforms?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .

- Solubility Adjustments : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs .

Q. What experimental designs are effective for studying the compound’s stability in environmental or physiological matrices?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and hydrolytic conditions (pH 1–13) .

- HPLC-MS Monitoring : Use a C18 column (ACN/0.1% formic acid gradient) to quantify degradation products .

- Microsomal Stability Assays : Incubate with rat liver microsomes (37°C, NADPH) to assess CYP-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.